trans-4-(Boc-amino)-3-methoxypiperidine

Description

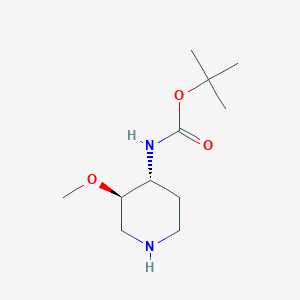

trans-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the trans-4 position and a methoxy substituent at the 3-position. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol . This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other protein degraders due to its stability and modular reactivity. The Boc group ensures selective deprotection under acidic conditions, while the methoxy group enhances solubility and modulates electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSCFNOPCQQJAZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Summary

A highly efficient industrially relevant method for preparing 4-Boc-aminopiperidine derivatives involves:

- Step 1: Formation of a ketal intermediate by reacting N-benzyl-4-piperidone with an orthoformate (trimethyl or triethyl orthoformate) in an alcoholic solution under acid catalysis.

- Subsequent reaction of this ketal intermediate with tert-butyl carbamate (Boc-NH2) to form an imine intermediate.

- Step 2: Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) to yield the Boc-protected aminopiperidine.

This approach is characterized by a short synthetic route, readily available and inexpensive raw materials, high yields, and operational simplicity.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Details | Yield & Purity |

|---|---|---|---|

| 1 | N-benzyl-4-piperidone (1 mol), trimethyl or triethyl orthoformate (1–2 mol), tert-butyl carbamate (1–1.2 mol), acid catalyst (1–5 mol% ammonium chloride or p-toluenesulfonic acid), methanol or ethanol solvent, reflux and distillation to remove generated alcohol | Ketal formation followed by imine generation; distillation drives equilibrium toward product | ~81% isolated yield of imine intermediate; controlled residual raw material <1% by GC |

| 2 | Imine intermediate, Pd/C catalyst (5–10% loading, 5–10 wt% of imine), hydrogen gas (0.8–1.0 MPa), methanol solvent, 60–80 °C, 7–8 hours | Catalytic hydrogenation and debenzylation to yield 4-Boc-aminopiperidine | 88–89% yield; GC purity >99%; melting point ~161–163 °C |

Process Highlights

- The reaction equilibrium in Step 1 is shifted toward imine formation by continuous removal of the alcohol byproduct.

- The use of Pd/C catalytic hydrogenation in Step 2 is performed under mild pressure and temperature to ensure complete reduction and high purity.

- The method avoids hazardous reagents like lithium aluminum hydride or sodium metal, enhancing safety and scalability.

Representative Example

- Step 1: 189.2 g (1.00 mol) N-benzyl-4-piperidone, 0.53 g ammonium chloride, 106.1 g trimethyl orthoformate, and 400 mL methanol refluxed 2 hours; methanol distilled off; 140.6 g tert-butyl carbamate and 600 mL toluene added; heated to 80–100 °C with distillation of methanol for 3 hours; product isolated by cooling and filtration.

- Step 2: 235.3 g imine intermediate, 11.8 g 5% Pd/C, 2.3 L methanol, hydrogen at 0.8–1.0 MPa, 80 °C for 8 hours; product filtered, concentrated, and crystallized to give 145.0 g 4-Boc-aminopiperidine with 88.7% yield and 99.0% purity.

Adaptation for trans-4-(Boc-amino)-3-methoxypiperidine Preparation

While the above method is for 4-Boc-aminopiperidine, the incorporation of the 3-methoxy substituent requires starting from a suitably substituted piperidone or piperidine precursor bearing the 3-methoxy group. The general approach would be:

- Use of 3-methoxy-4-piperidone or its N-benzyl derivative as starting material.

- Application of the same ketal formation and imine generation strategy with tert-butyl carbamate.

- Catalytic hydrogenation to yield the this compound.

This approach ensures retention of the methoxy group and stereochemical control.

Alternative Synthetic Routes and Considerations

Oxime Route

- Reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride to form an oxime.

- Reduction of oxime to amine, Boc protection, and debenzylation.

- Disadvantages: multi-step, incomplete reduction, use of hazardous reducing agents (LiAlH4, Na, Ni), low industrial suitability.

Hydrazide Route

- Reduction of 1-benzyl piperidine-4-formhydrazide by nitrous acid to 1-benzyl-4-aminopiperidine.

- Boc protection and catalytic debenzylation.

- Yield limitations (~43% in first step), limiting industrial application.

Direct Boc Protection of 4-Aminopiperidine

- Starting from 4-aminopiperidine, protection with di-tert-butyl dicarbonate.

- Benzylation and subsequent catalytic debenzylation.

- Challenges: expensive raw materials and difficulty in large-scale production.

Summary Table of Preparation Methods for 4-Boc-Aminopiperidine Derivatives

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Ketal-Imine Hydrogenation (Preferred) | N-benzyl-4-piperidone | Ketal formation → Imine formation → Pd/C hydrogenation | Short route, safe reagents, high yield, scalable | Requires N-benzyl-4-piperidone | ~81 (step 1), ~88 (step 2) |

| Oxime Reduction | 1-benzyl-4-piperidone | Oxime formation → Reduction → Boc protection → Debenzylation | Established chemistry | Multi-step, hazardous reducing agents, low industrial suitability | Variable, lower |

| Hydrazide Reduction | 1-benzyl piperidine-4-formhydrazide | Reduction by nitrous acid → Boc protection → Debenzylation | Simpler reagents | Low yield, limited scalability | ~43 (first step) |

| Direct Boc Protection | 4-aminopiperidine | Boc protection → Benzylation → Debenzylation | Direct approach | Expensive raw material, difficult scale-up | Moderate |

Research Findings and Practical Notes

- The ketal-imine hydrogenation method is documented in Chinese patent CN107805218B with detailed experimental data supporting its efficiency and reproducibility.

- The reaction conditions are optimized to minimize residual starting materials and maximize product purity, as confirmed by gas chromatography and melting point analysis.

- The method’s flexibility allows substitution of orthoformates and solvents to tailor reaction conditions.

- The stereochemistry of the product (trans configuration) is controlled by the starting piperidone stereochemistry and reaction conditions.

- The catalytic hydrogenation step is critical for debenzylation and reduction, requiring careful control of hydrogen pressure and temperature to avoid over-reduction or incomplete reaction.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(Boc-amino)-3-methoxypiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride and borane complexes.

Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Free amine (trans-4-amino-3-methoxypiperidine).

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Role as a Precursor:

trans-4-(Boc-amino)-3-methoxypiperidine serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. The compound's structural attributes allow for selective modifications, making it a valuable precursor for developing agents that interact with biological targets such as receptors and enzymes.

Potential Drug Candidates:

Research indicates that derivatives formed from this compound can modulate specific biological pathways. These derivatives are explored for their binding affinity to G protein-coupled receptors, which play a crucial role in treating various diseases, including metabolic disorders and neurological conditions .

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized as a building block in organic synthesis, facilitating the construction of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives.

Reactions Involving this compound:

- Oxidation: Can form N-oxides or other oxidized derivatives using agents like hydrogen peroxide.

- Reduction: The Boc group can be removed to yield the free amine.

- Substitution: The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Bioconjugation and Chemical Biology

Applications in Bioconjugation:

The compound is also valuable in bioconjugation reactions, allowing for the attachment of biologically active molecules to piperidine scaffolds. This property is particularly useful in developing targeted therapies that require specific interactions with biological systems.

Mechanism of Action:

In medicinal applications, this compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as receptors or enzymes. The removal of the Boc protecting group under acidic conditions enables the free amine to participate in various biochemical pathways.

Case Studies and Research Insights

Recent studies have focused on the synthesis and application of this compound in developing novel therapeutic agents. For instance:

- A study demonstrated its utility in synthesizing compounds targeting neurodegenerative diseases by modifying the piperidine scaffold to enhance receptor binding affinity.

- Another research effort explored its role in creating anti-tumor agents, indicating potential applications in cancer therapeutics due to its structural interactions with cellular pathways .

Mechanism of Action

The mechanism of action of trans-4-(Boc-amino)-3-methoxypiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as receptors, enzymes, or ion channels. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-4-Amino-1-Boc-3-hydroxypiperidine (CAS: 1007596-95-3)

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Key Differences : Replaces the 3-methoxy group with a hydroxyl group.

- The Boc-protected amino group retains similar deprotection characteristics .

4-(Boc-amino)-3,3-dimethylpiperidine (CAS: 544443-41-6)

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Key Differences : Features two methyl groups at the 3-position instead of a methoxy group.

- Implications: The dimethyl substituents introduce steric hindrance, reducing conformational flexibility. This may impact binding affinity in drug-target interactions. The non-polar methyl groups also increase lipophilicity compared to the methoxy variant .

trans-3-(Boc-amino)-4-methoxypyrrolidine (CAS: 128739-92-4)

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Key Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

- Implications : The smaller ring size reduces steric strain but limits the spatial arrangement of functional groups. Pyrrolidine derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic stability .

trans-4-(Boc-amino)cyclohexanecarboxylic Acid (CAS: 53292-89-0)

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Key Differences : Cyclohexane backbone with a carboxylic acid substituent.

- Implications : The carboxylic acid introduces pH-dependent ionization, enhancing water solubility but complicating blood-brain barrier penetration. This structure is more suited for conjugation reactions in peptide synthesis .

Structural and Functional Comparison Table

Biological Activity

trans-4-(Boc-amino)-3-methoxypiperidine, a piperidine derivative, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and implications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : Approximately 230.30 g/mol

- Key Functional Groups :

- Tert-butoxycarbonyl (Boc) protecting group at the 4-position

- Methoxy group at the 3-position

These structural characteristics enhance its reactivity and make it a valuable intermediate in synthesizing biologically active compounds.

The biological activity of this compound is primarily linked to its interactions with various biological systems. It serves as a building block for synthesizing compounds that can modulate receptor and enzyme activities, particularly in the context of G protein-coupled receptors (GPCRs) which are critical in many physiological processes.

Biological Targets

- Receptor Binding : The compound can bind to specific receptors, influencing their activity.

- Enzymatic Modulation : It may also affect enzyme activities through structural modifications during synthesis.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common reagents include:

- Hydrogen Peroxide : For oxidation reactions.

- Lithium Aluminum Hydride : Used for reduction processes.

- Nucleophiles : Employed for substitution reactions.

These methods allow for the selective modification of the compound, facilitating the development of derivatives with enhanced biological activities.

Case Studies

- Dopamine Transporter Ligands : Analogous compounds have been synthesized and evaluated for their binding affinity to dopamine (DA) and serotonin (5HT) transporters. Modifications to the piperidine structure can enhance selectivity and potency .

- G Protein-Coupled Receptor Modulation : Studies indicate that derivatives of this compound may interact with GPCRs, which are pivotal in treating metabolic disorders and neurological conditions.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be illustrated through a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Methoxy group at position 3 | Different regioselectivity affecting biological activity |

| trans-3-Amino-4-methoxypiperidine | Methoxy group at position 4 | Altered lipophilicity affecting pharmacokinetics |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Trifluoromethyl group | Targeting G protein-coupled receptors |

This table highlights how variations in structure can significantly influence pharmacological properties and biological interactions.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing trans-4-(Boc-amino)-3-methoxypiperidine, and how can intermediates be monitored?

- Methodological Answer : The synthesis typically involves Boc-protection of the amine group followed by methoxylation at the 3-position of the piperidine ring. Key intermediates include Boc-protected piperidone derivatives (e.g., 1-Boc-4-piperidone) . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical. For example, Kanto Reagents’ catalog lists Boc-protected piperidine derivatives with >98% purity, suggesting the use of GC/HPLC for quality control .

Table 1: Common Boc-protected intermediates in synthesis

| Intermediate | CAS RN | Purity | Key Application | Source |

|---|---|---|---|---|

| 1-Boc-4-piperidone | 79099-07-3 | >98% (GC) | Precursor for functionalization | |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | >95% (HLC) | Stereoselective synthesis |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H-NMR and LC-MS. specifies that 1H-NMR data for this compound is available upon request, highlighting its role in confirming stereochemistry and substituent positions. For advanced validation, compare experimental spectra with reference standards like 4-Anilino-1-Boc-piperidine, which is structurally analogous and used in forensic analysis .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA and WHMIS guidelines for skin/eye protection. (for 4-benzylpiperidine) recommends wearing nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store the compound in a cool, dry environment (< -20°C for Boc derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in serotonin (5-HT) modulation?

- Methodological Answer : The trans-configuration ensures optimal spatial arrangement for receptor binding. describes a structurally similar compound, (-)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine, which enhances 5-HT activity. To assess stereochemical effects, synthesize cis/trans isomers and compare their IC50 values in receptor-binding assays .

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to design controlled studies. For example:

- Population : In vitro 5-HT receptor models.

- Intervention : Dose-dependent application of the compound.

- Comparison : Cis-isomer or unsubstituted piperidine controls.

- Outcome : Quantify receptor activation via calcium flux assays.

This approach minimizes confounding variables, as suggested in and .

Q. What chromatographic techniques are most effective for purifying this compound from reaction byproducts?

- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is optimal. highlights the use of purity >91% for ethyl trans-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride, achieved via preparative HPLC. For Boc-protected compounds, ensure mobile phases are neutral to prevent deprotection .

Q. How can this compound serve as a scaffold for novel opioid receptor modulators?

- Methodological Answer : Replace the Boc group with pharmacophores like anilino or benzyl groups (see and ). For instance, 4-Anilino-1-Boc-piperidine is a precursor for opioid analogs. Conduct docking simulations to predict binding affinity to μ-opioid receptors, followed by in vitro validation .

Data Analysis & Experimental Design

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Standardize reaction conditions (e.g., temperature, catalyst loading) and use quality-controlled reagents. specifies >98% purity for 1-Boc-4-piperidone, which reduces variability. Implement statistical process control (SPC) charts to track critical parameters like yield and purity .

Q. How can researchers leverage this compound in multi-step syntheses of complex natural products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.